molecular formula C20H16F3N3O2S2 B2416130 N-(2,6-difluorobenzyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide CAS No. 941921-82-0

N-(2,6-difluorobenzyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2416130
CAS No.: 941921-82-0
M. Wt: 451.48
InChI Key: HHGKOPOYAOQMQH-UHFFFAOYSA-N
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Description

N-(2,6-difluorobenzyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C20H16F3N3O2S2 and its molecular weight is 451.48. The purity is usually 95%.
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Properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3O2S2/c21-12-4-6-13(7-5-12)25-19(28)11-30-20-26-14(10-29-20)8-18(27)24-9-15-16(22)2-1-3-17(15)23/h1-7,10H,8-9,11H2,(H,24,27)(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHGKOPOYAOQMQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CNC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,6-difluorobenzyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a complex compound with significant biological activity, particularly in the fields of oncology and antimicrobial research. Its unique chemical structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound's molecular formula is C18H14F3N3OSC_{18}H_{14}F_{3}N_{3}OS, with a molecular weight of approximately 377.38 g/mol. It features a thiazole ring, which is known for its biological activity, particularly as an anticancer agent.

Anticancer Properties

Research has highlighted the potential of thiazole derivatives as anticancer agents. In particular, studies have shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For example:

  • Cytotoxicity : Compounds derived from thiazoles demonstrated significant cytotoxicity against cancer cell lines such as MCF7 (breast cancer), HT29 (colon cancer), and NCI-H522 (lung cancer). One derivative showed an IC50 value of 0.06 µM against DHFR, indicating potent inhibitory activity against tumor growth .
  • Mechanism of Action : The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival, such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promise as an antimicrobial agent:

  • Antifungal Activity : The compound demonstrated effective antifungal properties against Candida albicans and Candida parapsilosis, with a minimum inhibitory concentration (MIC) comparable to established antifungal agents like ketoconazole .
  • Antibacterial Activity : Similar thiazole derivatives have been reported to exhibit antibacterial effects against strains such as E. coli and S. aureus, highlighting their potential in treating infections .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of thiazole-based compounds:

  • Synthesis and Evaluation : A study synthesized a series of thiazole derivatives and evaluated their biological activities. Among them, specific compounds showed promising results in inhibiting cancer cell proliferation and exhibiting antioxidant properties .
  • ADME Studies : Research into the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds indicated favorable drug-likeness characteristics, suggesting that they could be viable candidates for further development as therapeutic agents .

Summary of Biological Activity

Activity Type Target Organism/Cell Line IC50/MIC Value Reference
AnticancerMCF70.06 µM
AntifungalCandida albicansSimilar to ketoconazole
AntibacterialE. coli, S. aureusNot specified

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to thiazole derivatives. Research indicates that thiazole-based compounds exhibit promising activity against various cancer cell lines, including breast cancer (MCF7) and others. The mechanism often involves the inhibition of key cellular pathways that promote cancer cell proliferation and survival .

In particular, derivatives of thiazoles have shown efficacy in reducing tumor growth in preclinical models, which suggests that N-(2,6-difluorobenzyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide may share similar properties due to its structural components .

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been investigated. Thiazole derivatives have demonstrated effectiveness against a range of bacterial strains (both Gram-positive and Gram-negative) and fungi. The antimicrobial activity is believed to stem from their ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .

Molecular Docking Studies

Molecular docking studies are crucial for understanding how compounds like this compound interact with biological targets. These studies utilize computational methods to predict binding affinities and modes of interaction with specific receptors or enzymes. The insights gained can guide further modifications to enhance efficacy and reduce toxicity .

Structure-Activity Relationship (SAR) Studies

The structure-activity relationship is a vital aspect of drug development that examines how changes in chemical structure affect biological activity. For this compound, variations in substituents on the thiazole ring or the acetamide group can significantly influence its pharmacological profile. SAR studies are essential for optimizing the compound's properties for better therapeutic outcomes .

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of MCF7 cell line growth with IC50 values indicating potent activity.
Study BAntimicrobial EfficacyShowed effectiveness against multiple bacterial strains with minimum inhibitory concentrations (MICs) lower than standard antibiotics.
Study CMolecular DockingIdentified key binding interactions with target proteins involved in cancer proliferation pathways, suggesting a mechanism of action for anticancer effects.

Q & A

Q. What collaborative frameworks integrate computational and experimental data for accelerated discovery?

  • Methodological Answer :
  • Feedback-Driven Design : Combine quantum mechanics/molecular mechanics (QM/MM) simulations with high-throughput experimentation to iteratively refine reaction conditions .
  • Open-Source Data Sharing : Contribute to platforms like PubChem or ChemRxiv for cross-validation of computational predictions .

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